molecular formula C17H15N3O4S2 B2589244 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 941951-67-3

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2589244
CAS No.: 941951-67-3
M. Wt: 389.44
InChI Key: QJWFDAFVJQWDRI-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTA and has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Antimicrobial Applications

Compounds incorporating the sulfamoyl moiety, similar in structure to 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising results against both bacterial and fungal strains. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds bearing a sulfonamide moiety that exhibited significant in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). This research underscores the versatility of sulfonamide derivatives in developing new antimicrobial agents.

Anticonvulsant Activity

The synthesis of azoles incorporating a sulfonamide thiazole moiety and their evaluation as anticonvulsant agents have been documented. Farag et al. (2012) reported that certain derivatives exhibited significant anticonvulsive effects, offering protection against picrotoxin-induced convulsion, with one derivative, in particular, providing 100% protection (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012). This research indicates the potential of sulfonamide-based compounds in developing new treatments for epilepsy and other seizure disorders.

Antitumor Applications

Sulfonamide derivatives have also been explored for their antitumor properties. Various studies have synthesized and tested sulfonamide compounds for their ability to inhibit tumor growth and proliferation. For example, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, by replacing the acetamide group with alkylurea, led to a series of derivatives that showed potent antiproliferative activities against human cancer cell lines, with reduced acute oral toxicity and efficacious inhibition of tumor growth in animal models (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015). This illustrates the capacity of sulfonamide derivatives to serve as effective anticancer agents.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-13-4-6-14(7-5-13)26(22,23)11-16(21)20-17-19-15(10-25-17)12-3-2-8-18-9-12/h2-10H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWFDAFVJQWDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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